molecular formula C23H28ClNO4 B15253028 (S)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

(S)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B15253028
M. Wt: 417.9 g/mol
InChI Key: XZCDLCAVHSSJMK-BQAIUKQQSA-N
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Description

(S)-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a biphenyl group, a tert-butoxycarbonyl protecting group, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a biphenyl boronic acid or halide.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring or the biphenyl group to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a ligand in studies involving protein-ligand interactions. Its biphenyl group can interact with hydrophobic pockets in proteins, making it useful in drug discovery.

Medicine

In medicinal chemistry, the compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The biphenyl group can engage in hydrophobic interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.

    (S)-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine: Lacks the carboxylic acid functionality.

    (S)-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Lacks the hydrochloride salt form.

Uniqueness

The presence of the tert-butoxycarbonyl protecting group and the hydrochloride salt form makes (S)-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride unique. These features enhance its stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H28ClNO4

Molecular Weight

417.9 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H27NO4.ClH/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18;/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26);1H/t23-;/m0./s1

InChI Key

XZCDLCAVHSSJMK-BQAIUKQQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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